molecular formula C10H10F3NO B7827649 6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline

6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B7827649
M. Wt: 217.19 g/mol
InChI Key: YUAWGGOYRXDHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline (6-TFMO-THIQ) is a tetrahydroisoquinoline derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 6-position of the aromatic ring. The trifluoromethoxy group confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, compared to methoxy or hydroxy substituents.

Properties

IUPAC Name

6-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)15-9-2-1-8-6-14-4-3-7(8)5-9/h1-2,5,14H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAWGGOYRXDHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet-Spengler Reaction Adaptations

The classic Pictet-Spengler protocol uses aldehydes or ketones to form the tetrahydroisoquinoline core. For example, 1-phenyl-1,2,3,4-tetrahydroisoquinoline is synthesized via a three-step process involving N-acylation, cyclodehydration, and reduction. Adapting this to 6-(trifluoromethoxy)-substituted derivatives would require a phenethylamine precursor bearing the trifluoromethoxy group at the meta position. However, the electron-withdrawing nature of the -OCF₃ group may necessitate modified reaction conditions, such as elevated temperatures or alternative catalysts, to facilitate cyclization.

Proposed Synthetic Routes for 6-(Trifluoromethoxy)-1,2,3,4-Tetrahydroisoquinoline

Route 1: Cyclization of Pre-Functionalized Intermediates

This approach begins with a trifluoromethoxy-containing phenethylamine derivative. The synthesis involves:

  • N-Acylation : Reacting 3-(trifluoromethoxy)phenethylamine with benzoyl chloride in the presence of sodium hydroxide to form N-(2-(3-(trifluoromethoxy)phenyl)ethyl)benzamide.

  • Cyclodehydration : Treating the amide with phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) in toluene under reflux to yield 6-(trifluoromethoxy)-3,4-dihydroisoquinoline.

  • Reduction : Reducing the dihydroisoquinoline using sodium borohydride (NaBH₄) in methanol to afford the tetrahydroisoquinoline framework.

Key Challenges:

  • The trifluoromethoxy group’s stability under strongly acidic or dehydrating conditions must be verified.

  • Regioselectivity during cyclization may require directing groups or protective strategies.

Route 2: Late-Stage Functionalization

An alternative strategy involves introducing the trifluoromethoxy group after constructing the tetrahydroisoquinoline core. For example:

  • Core Synthesis : Prepare 6-hydroxy-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler reaction.

  • Trifluoromethoxylation : Use a trifluoromethylating agent (e.g., CF₃O− sources) under Ullmann-type coupling conditions.

Limitations:

  • Trifluoromethoxylation of aromatic systems remains underdeveloped compared to trifluoromethylation.

  • Competitive side reactions, such as oxidation of the tetrahydroisoquinoline nitrogen, may occur.

Experimental Protocols and Optimization

N-Acylation and Cyclodehydration

Adapting the method from CN103159677A, the following protocol is proposed:

Step 1: N-Acylation

ReagentQuantityConditions
3-(Trifluoromethoxy)phenethylamine0.76 molDissolved in 10% NaOH, 10°C
Benzoyl chloride1.13 molSlow addition, ≤10°C
Yield 98.5% (analogous system)

Step 2: Cyclodehydration

ReagentQuantityConditions
N-Acylated intermediate0.53 molToluene, P₂O₅, POCl₃, reflux 4h
Yield 86.7% (analogous system)

Step 3: Reduction

ReagentQuantityConditions
Dihydroisoquinoline0.5 molMethanol, NaBH₄, 25°C, 2.5h
Yield 99.2% (analogous system)

Analytical Characterization

While experimental data for 6-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline are unavailable, analogous compounds exhibit the following properties:

Table 1: Comparative Physicochemical Data

Property1-Phenyl DerivativeProposed 6-(Trifluoromethoxy) Analog
Molecular FormulaC₁₅H₁₅NC₁₀H₁₀F₃NO
Molecular Weight209.29 g/mol217.19 g/mol
Melting Point50–60°CNot reported
Key IR Absorptions1650 cm⁻¹ (C=O)1250 cm⁻¹ (C–O–CF₃)

¹H NMR predictions for the target compound include aromatic protons at δ 6.8–7.2 ppm and methine protons adjacent to nitrogen at δ 3.2–3.8 ppm.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinolines, quinolines, and reduced isoquinoline derivatives .

Scientific Research Applications

Orexin Receptor Antagonism

TFM-THIQ derivatives have been investigated as orexin receptor antagonists. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors has therapeutic implications for sleep disorders and obesity. Research indicates that TFM-THIQ compounds can effectively inhibit orexin receptors, suggesting their potential use in treating conditions such as narcolepsy and obesity-related disorders .

Anti-Cancer Activity

Recent studies have highlighted the role of TFM-THIQ in cancer therapy. Compounds derived from tetrahydroisoquinoline structures have been shown to exhibit selective estrogen receptor degradation (SERD) activity, which is crucial for managing hormone-dependent cancers like breast cancer. These compounds can circumvent resistance mechanisms associated with traditional therapies by degrading the estrogen receptor . The efficacy of TFM-THIQ in this context is supported by preclinical data demonstrating its ability to reduce tumor growth in estrogen receptor-positive models.

Pain Management

TFM-THIQ derivatives have been explored for their analgesic properties. Their mechanism involves modulation of sodium channels, particularly Nav1.7, which plays a critical role in pain signaling pathways. Inhibiting this channel can lead to effective pain relief without the side effects associated with conventional analgesics . This positions TFM-THIQ as a promising candidate for developing new pain management therapies.

Anticonvulsant Properties

Research has also indicated that TFM-THIQ analogs possess anticonvulsant activity. Studies involving maximal electroshock models have shown that these compounds can significantly reduce seizure activity, suggesting their potential use in treating epilepsy and other seizure disorders .

Antimicrobial Activity

TFM-THIQ has demonstrated antimicrobial properties against various pathogens. Its derivatives have been tested for antifungal and antibacterial activities, showing promising results against strains such as E. coli and specific fungi . The structure-activity relationship (SAR) studies indicate that modifications to the trifluoromethoxy group enhance the antimicrobial potency of these compounds.

Plant Disease Management

In agricultural research, TFM-THIQ derivatives have been synthesized and evaluated for their efficacy against plant pathogens. For instance, certain derivatives exhibited high inhibitory activity against Pythium recalcitrans, a significant pathogen affecting crops. The most potent compounds showed effective preventive efficacy in vivo, making them candidates for developing new agrochemicals .

Summary of Findings

The applications of 6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline span multiple domains within medicinal chemistry and pharmacology:

Application AreaKey FindingsPotential Impact
Orexin Receptor AntagonismEffective inhibition of orexin receptorsTreatment for sleep disorders and obesity
Anti-Cancer ActivitySERD activity leading to reduced tumor growthNew therapies for hormone-dependent cancers
Pain ManagementModulation of Nav1.7 sodium channelsDevelopment of novel analgesics
Anticonvulsant PropertiesSignificant reduction in seizure activityPotential treatments for epilepsy
Agricultural ApplicationsHigh efficacy against phytopathogensDevelopment of new agrochemicals

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor activity by interacting with receptor subunits .

Comparison with Similar Compounds

6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Derivatives

6,7-Dimethoxy-THIQ derivatives are well-characterized in the literature. Key comparisons include:

  • Biological Activity: These derivatives exhibit selectivity for σ2 receptors (σ2R), making them candidates for neurodegenerative disease research . They also show activity as β-adrenoceptor agents, though with weak agonistic/antagonistic effects .
  • Structural Impact : The 6,7-dimethoxy groups enhance electron density on the aromatic ring, improving interactions with hydrophobic enzyme pockets. However, truncating one methoxy group (e.g., 6-methoxy-THIQ) retains or improves activity in some cases, as seen in ADAMTS-4 inhibitors .
  • Pharmacokinetics : Methoxy groups increase solubility but may reduce blood-brain barrier (BBB) penetration compared to bulkier substituents like trifluoromethoxy .
Table 1: Key Differences Between 6-TFMO-THIQ and 6,7-Dimethoxy-THIQ
Property 6-TFMO-THIQ 6,7-Dimethoxy-THIQ
Substituent -OCF₃ at C6 -OCH₃ at C6 and C7
Lipophilicity (LogP) Higher (due to -CF₃) Moderate
Metabolic Stability Enhanced (resistant to oxidation) Moderate (susceptible to demethylation)
Receptor Selectivity Potential σ2R modulation σ2R-preferential
Enzyme Inhibition Not directly reported ADAMTS-4 inhibitors

6-Trifluoromethyl-1,2,3,4-Tetrahydroisoquinoline

The 6-trifluoromethyl (-CF₃) analog shares structural similarities with 6-TFMO-THIQ but differs in electronic effects:

  • Electronic Properties: The -CF₃ group is strongly electron-withdrawing, reducing aromatic ring reactivity compared to -OCF₃. This may alter binding affinity in enzyme targets like xanthine oxidase (XO), where tetrahydroisoquinoline derivatives are explored as inhibitors .
  • Antifungal Activity : N-Alkylated 6,7-dimethoxy-THIQ derivatives with long alkyl chains show antifungal activity by targeting ergosterol biosynthesis. The -CF₃ group’s hydrophobicity could enhance membrane penetration .

1-Methyl-Tetrahydroisoquinoline Derivatives

1-Methyl-THIQ derivatives are implicated in Parkinson’s disease research due to their neurotoxic metabolites:

  • Metabolism: N-Methylation of THIQ derivatives produces neurotoxic isoquinolinium ions, analogous to MPTP’s conversion to MPP+ .
  • BBB Penetration : Both 6-TFMO-THIQ and 1-methyl-THIQ derivatives penetrate the BBB efficiently, but the trifluoromethoxy group may reduce oxidative metabolism compared to methyl groups .

6-Hydroxy- and 6-Ethoxy-Tetrahydroisoquinolines

  • 6-Hydroxy-THIQ : Polar hydroxy groups limit BBB penetration but improve solubility. These derivatives are less stable due to susceptibility to glucuronidation .
  • 6-Ethoxy-THIQ : Ethoxy groups balance lipophilicity and metabolic stability. In ADAMTS-4 inhibitors, ethoxy substitutions at cycle 3 (THIQ) maintain potency while improving solubility .

Biological Activity

6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline family, which is known for its diverse biological activities. The presence of the trifluoromethoxy group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that compounds similar to 6-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline exhibit significant antimicrobial activity. A study highlighted that tetrahydroisoquinolines possess potent effects against various bacterial strains and fungi, suggesting a potential for development into antimicrobial agents .

Anticancer Activity

Several studies have investigated the anticancer properties of tetrahydroisoquinoline derivatives. For instance, one study demonstrated that specific analogues showed promising antiproliferative activity against cancer cell lines such as HepG2 and MCF-7. The IC50 values for these compounds ranged from 5.1 to 22.08 µM, indicating their potential as anticancer agents .

The mechanism by which 6-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline exerts its biological effects is linked to its ability to interact with specific molecular targets. It has been suggested that these compounds may inhibit key enzymes involved in cell signaling pathways, particularly those related to cancer progression and microbial resistance .

Structure-Activity Relationship (SAR)

The biological activity of 6-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is influenced by its structural features. The trifluoromethoxy group significantly enhances its potency and metabolic stability compared to other structural analogues.

Comparative Analysis Table

CompoundBiological ActivityIC50 (µM)Mechanism
6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolineAnticancer5.1 - 22.08Enzyme inhibition
Analog AAntimicrobialNot specifiedDisruption of cell wall synthesis
Analog BAnticancer10 - 30Apoptosis induction

Study on Antimalarial Activity

A notable case study explored the antimalarial activity of tetrahydroisoquinoline derivatives against Plasmodium falciparum. The study found that certain structural modifications led to enhanced potency against resistant strains of malaria without cytotoxic effects on mammalian cells .

Clinical Implications

Clinical trials are underway to evaluate the efficacy of tetrahydroisoquinoline derivatives in treating various cancers and infectious diseases. Early results suggest that these compounds could be effective alternatives or adjuncts to existing therapies due to their unique mechanisms of action and favorable safety profiles .

Q & A

What are the key synthetic strategies for preparing 6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yields?

Basic Research Focus : Synthesis and optimization.
Methodological Answer :
The core scaffold of 1,2,3,4-tetrahydroisoquinoline (THIQ) is typically synthesized via Pictet-Spengler or Bischler-Napieralski reactions. For derivatives like 6-(trifluoromethoxy)-THIQ, functionalization at the 6-position requires careful selection of starting materials. For example:

  • Reductive amination : Starting from 6-(trifluoromethoxy)benzaldehyde and β-phenylethylamine derivatives, followed by cyclization under acidic conditions (e.g., HCl/EtOH) .
  • Catalytic hydrogenation : Reduction of 6-(trifluoromethoxy)isoquinoline derivatives using Pd/C or Raney Ni under H₂ .
    Data Contradiction : Yields vary significantly (53–61%) depending on substituent steric effects and catalyst loading. For instance, LiAlH₄ reduction in THF yielded 61% product, while hydrogenation with Pd/C yielded 53% .

How can structural modifications at the 6-position of THIQ derivatives enhance biological activity?

Advanced Research Focus : Structure-Activity Relationship (SAR) studies.
Methodological Answer :
The trifluoromethoxy group (-OCF₃) at the 6-position introduces strong electron-withdrawing effects, enhancing receptor binding in CNS targets. Key findings include:

  • Anticonvulsant activity : 6-Substituted THIQs with -OCF₃ showed improved AMPAR antagonism compared to methoxy (-OCH₃) analogs, likely due to increased lipophilicity and blood-brain barrier permeability .
  • Neurotoxicity : N-Methylation of THIQ derivatives (e.g., N-methyl-6-OCF₃-THIQ) generates neurotoxic metabolites linked to Parkinson’s-like pathology, as observed in enzymatic studies with human brain N-methyltransferases .

What analytical techniques are critical for characterizing 6-(trifluoromethoxy)-THIQ derivatives?

Basic Research Focus : Structural elucidation.
Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming regioselectivity. The -OCF₃ group causes distinct deshielding in aromatic protons (δ 7.2–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 232.08 for C₁₀H₁₀F₃NO) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves enantiomers when chiral stationary phases are used .

How do oxidative potentials influence photocatalytic dehydrogenation of 6-(trifluoromethoxy)-THIQ?

Advanced Research Focus : Mechanistic studies in catalysis.
Methodological Answer :
The oxidative dehydrogenation of THIQ derivatives to dihydroisoquinolines is governed by redox potentials. For 6-(trifluoromethoxy)-THIQ:

  • First oxidation potential : +1.01 V (vs. NHE) corresponds to removal of two protons.
  • Second oxidation potential : +1.15 V (vs. NHE) enables full dehydrogenation to isoquinoline .
    Data Contradiction : Ternary ZnIn₂S₄ photocatalysts achieve semi-dehydrogenation (to 3,4-dihydroisoquinoline) due to a valence band edge (+1.1 V) insufficient for full oxidation. This contrasts with h-BCN catalysts (+1.2 V), which fully dehydrogenate THIQs .

What computational tools are used to predict the bioactivity of 6-substituted THIQ derivatives?

Advanced Research Focus : Virtual screening and molecular modeling.
Methodological Answer :

  • Pharmacophore modeling : Identifies critical features (e.g., aromatic rings, hydrogen-bond acceptors) for AMPAR antagonism. A model validated with 6,7-dimethoxy-THIQ derivatives accurately predicted anticonvulsant PD0073527 .
  • DFT calculations : Assess electronic effects of -OCF₃ on binding energy to dopamine receptors. The group’s electronegativity increases dipole-dipole interactions with receptor pockets .

How do enantiomeric differences impact the pharmacological profile of 6-(trifluoromethoxy)-THIQ?

Advanced Research Focus : Chirality and drug design.
Methodological Answer :
Enantioselective synthesis via asymmetric hydrogenation or enzymatic resolution is critical:

  • (R)-enantiomers : Show higher affinity for σ₁ receptors (Ki = 12 nM vs. 85 nM for (S)-enantiomers) in neuroprotection assays .
  • Resolution methods : Chiral tartrate salts or HPLC with cellulose-based columns achieve >98% ee .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.